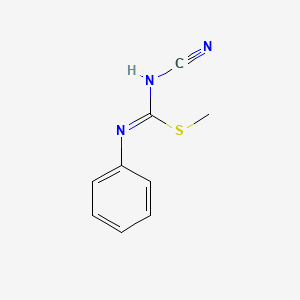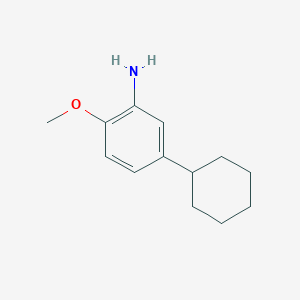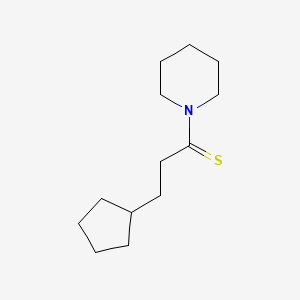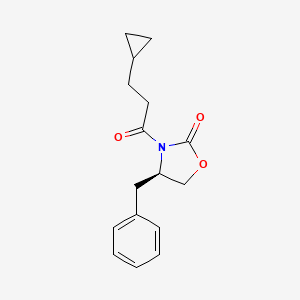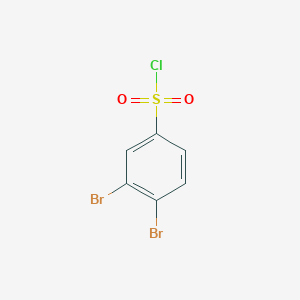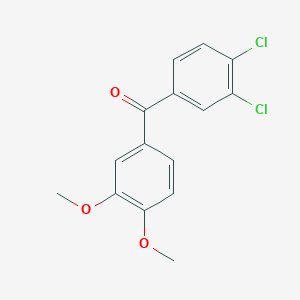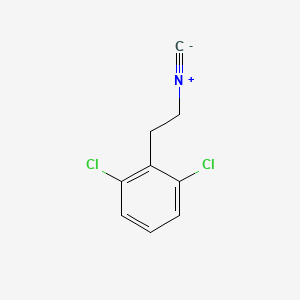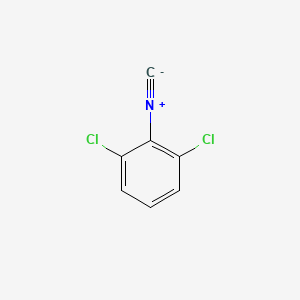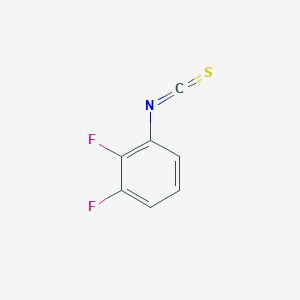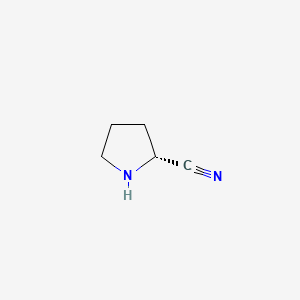
(R)-pyrrolidine-2-carbonitrile
Übersicht
Beschreibung
®-pyrrolidine-2-carbonitrile is an organic compound with the molecular formula C5H8N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
®-pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: ®-pyrrolidine-2-carbonitrile derivatives are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-pyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: ®-pyrrolidine and cyanogen bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.
Procedure: The ®-pyrrolidine is dissolved in the solvent, and cyanogen bromide is added slowly while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then stirred for several hours at room temperature.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidine-2-carbonitrile may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of ®-pyrrolidine-2-carbonitrile can yield ®-pyrrolidine-2-methanamine using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with an alcohol in the presence of an acid catalyst can form an ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alcohols, acids, bases; conditions vary depending on the desired product.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxamide.
Reduction: ®-pyrrolidine-2-methanamine.
Substitution: Various esters, amides, and other derivatives depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of ®-pyrrolidine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its nitrile and pyrrolidine functional groups. These interactions can modulate biological pathways and result in specific physiological effects. For example, in medicinal chemistry, derivatives of ®-pyrrolidine-2-carbonitrile may inhibit certain enzymes or bind to receptors, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-pyrrolidine-2-carbonitrile: The enantiomer of ®-pyrrolidine-2-carbonitrile, which has similar chemical properties but different biological activities due to its chiral nature.
Pyrrolidine-2-carboxamide: An oxidized derivative of ®-pyrrolidine-2-carbonitrile.
Pyrrolidine-2-methanamine: A reduced derivative of ®-pyrrolidine-2-carbonitrile.
Uniqueness
®-pyrrolidine-2-carbonitrile is unique due to its chiral center, which allows for the formation of enantiomerically pure compounds. This chirality is crucial in pharmaceuticals, as different enantiomers can have vastly different biological effects. The presence of the nitrile group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCEGDXFJIYES-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375205 | |
| Record name | (R)-pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739363-75-8 | |
| Record name | (R)-pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


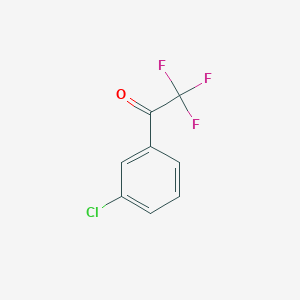
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)

